molecular formula C9H15NO2 B1665410 乙酰胆碱酯酶 CAS No. 827-61-2

乙酰胆碱酯酶

货号 B1665410
CAS 编号: 827-61-2
分子量: 169.22 g/mol
InChI 键: WRJPSSPFHGNBMG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aceclidine is a parasympathomimetic miotic agent . It has been marketed in Europe but has not been used clinically in the United States . It is used in the treatment of open-angle glaucoma .


Molecular Structure Analysis

Aceclidine is an organic compound that is structurally related to quinuclidine . Its alternative name is 3-acetoxyquinuclidine . The molecular formula of Aceclidine is C9H15NO2 . The average molecular weight is 169.224 .


Physical And Chemical Properties Analysis

The molecular formula of Aceclidine is C9H15NO2 . The average molecular weight is 169.224 . Its protonated derivative has a pKa of 9.3 .

科学研究应用

老视眼的治疗

乙酰胆碱酯酶正在用于老视眼治疗方法的开发 . 它是一种小分子乙酰胆碱受体激动剂,可引起瞳孔收缩,或缩瞳,从而产生针孔效应,改善与年龄相关的近视 . 这也称为老视眼 . 乙酰胆碱酯酶是首个也是唯一正在开发的瞳孔缩小药物,它选择性地激活瞳孔括约肌上的毒蕈碱乙酰胆碱受体 (mAchR) .

临床试验

乙酰胆碱酯酶目前正在进行第三阶段临床试验 . 这些试验由吉星医药有限公司 (JIXING) 进行,该公司是一家处于临床阶段的生物制药公司 . 这些试验旨在评估 LNZ100 (乙酰胆碱酯酶) 眼药水和 LNZ101 (乙酰胆碱酯酶/布林佐胺) 眼药水治疗中国老视眼的疗效和安全性 .

独特的机制

乙酰胆碱酯酶具有独特的瞳孔选择性作用机制 . 它强烈且选择性地激活瞳孔括约肌上的毒蕈碱乙酰胆碱受体 (mAchR) . 与传统的瞳孔缩小剂相比,这可能具有优越的疗效和安全性 .

全天改善近视的潜力

乙酰胆碱酯酶有可能全天改善近视 . 这是由于其独特的机制,它可以很好地创造针孔瞳孔效应,同时避免远视力的损害,即近视移位 .

第三阶段试验的积极顶线数据

在第三阶段安全性和有效性试验 (CLARITY 1 和 2) 中,LNZ100 (1.75% 乙酰胆碱酯酶) 达到了主要终点和关键次要终点 . 这包括在近视方面,最佳矫正视力 (BCDVA) 显著改善三行或更多行,同时没有在远视力方面损失一行或更多行 .

针对广泛患者群体的潜力

乙酰胆碱酯酶有可能针对广泛的患者群体 . 这是由于其独特的瞳孔选择性 MOA 和安全性 . 据估计,中国有超过 4 亿人患有老视眼 ,这表明基于乙酰胆碱酯酶的治疗方法具有巨大的潜在市场。

作用机制

Target of Action

Aceclidine primarily targets the muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion .

Mode of Action

Aceclidine acts as an agonist at the muscarinic acetylcholine receptors . This means it binds to these receptors and activates them, mimicking the action of the natural neurotransmitter, acetylcholine . The activation of mAChRs leads to various cellular responses, depending on the specific subtype of the receptor and its location .

Biochemical Pathways

The activation of mAChRs by aceclidine can affect several biochemical pathwaysFor instance, they can influence the levels of cyclic AMP, lead to the activation of phospholipase C, and modulate ion channels . These changes can have downstream effects on cellular functions such as cell excitability and neurotransmitter release .

Pharmacokinetics

It is known that aceclidine is used topically as an ophthalmic solution, indicating that it is likely absorbed through the tissues of the eye

Result of Action

The primary result of aceclidine’s action is a decrease in intraocular pressure . This is achieved through its agonistic action on mAChRs, which leads to the contraction of the ciliary muscle in the eye. This contraction improves the drainage of aqueous humor from the eye, thereby reducing intraocular pressure . This makes aceclidine effective in the treatment of conditions like open-angle glaucoma .

安全和危害

When handling Aceclidine, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

Aceclidine is being developed for use in presbyopia-correcting eyedrops . Based on positive Phase II trials for PRX-100, Lenz Therapeutics is now developing preservative-free aceclidine 1.75% (LNZ100) and aceclidine 1.75% + brimonidine (LNZ101) . Aceclidine targets different muscarinic receptors than pilocarpine . With aceclidine, there’s an absence of ciliary muscle activity .

属性

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJPSSPFHGNBMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CN2CCC1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045658
Record name Aceclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

827-61-2
Record name Aceclidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=827-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aceclidine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aceclidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name aceclidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aceclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aceclidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.431
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACECLIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0578K3ELIO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of (RS)-3-quinuclidinol (25 g, 0.2 mmol) in pyridine (100 ml) was treated with acetic anhydride (100 ml), kept at 50° C. for 4 hours and left at room temperature for 15 hours. After removal of the pyridine and excess acetic anhydride under vacuum, the clear light brown oil was then dissolved in water (25 ml) and made slightly alkaline with saturated potassium carbonate. The ester was then extracted with chloroform (5×50 ml) and extracts were dried over K2CO3. After evaporation of the solvent in vacuo the residue was distilled yielding 20.6 g (62%) of (RS)-3-acetoxyquinuclidine as a colorless liquid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The thus obtained (+) quinuclidinol was esterified with acetic anhydride to yield in a quantitative manner the desired novel (+) 3-acetoxy quinuclidine. The hydrochloride was obtained from a solution of hydrogen chloride in anhydrous ether, M.P. = 175° C.
Name
(+) quinuclidinol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aceclidine
Reactant of Route 2
Reactant of Route 2
Aceclidine
Reactant of Route 3
Reactant of Route 3
Aceclidine
Reactant of Route 4
Reactant of Route 4
Aceclidine
Reactant of Route 5
Reactant of Route 5
Aceclidine
Reactant of Route 6
Reactant of Route 6
Aceclidine

Q & A

Q1: How does Aceclidine exert its effects on the body?

A1: Aceclidine is a muscarinic acetylcholine receptor agonist. [, , , , , , , , ] It binds to muscarinic receptors, mimicking the action of the neurotransmitter acetylcholine. This binding leads to a variety of effects depending on the location and subtype of the muscarinic receptor involved.

Q2: What are the primary muscarinic receptor subtypes involved in Aceclidine's ocular effects?

A2: Research suggests that Aceclidine's effects on intraocular pressure and pupillary constriction are primarily mediated by the M3 muscarinic receptor subtype, with a potential secondary role for the M1 subtype. [, , ] The M2 receptor subtype appears to have less involvement in these ocular responses. []

Q3: Does Aceclidine directly affect outflow facility in the eye?

A3: Studies on perfused human anterior segments lacking an intact ciliary muscle demonstrate that Aceclidine can directly increase outflow facility. [] This effect is biphasic, with increased facility at lower concentrations (10-9 to 10-6 M) and no significant change at higher concentrations. []

Q4: Does Aceclidine interact with the ciliary muscle in the eye?

A4: Research indicates that Aceclidine's effect on outflow facility might involve interaction with the ciliary muscle. [] One study using rhesus monkeys with ciliary muscle disinsertion observed a limited increase in outflow facility with high-dose intracameral Aceclidine compared to control eyes, suggesting that the ciliary muscle plays a role in Aceclidine's action. []

Q5: How does the response to Aceclidine compare in the longitudinal and circular vectors of the ciliary muscle?

A5: In vitro studies on isolated rhesus monkey ciliary muscle strips showed that Aceclidine induces dose-dependent contraction in both longitudinal and coronal vectors without significant dissociation between the two. [] This suggests that Aceclidine does not selectively activate one vector over the other.

Q6: Does age affect the contractile response of the ciliary muscle to Aceclidine?

A6: In vitro studies on isolated rhesus monkey ciliary muscle strips show no significant variation in contractile response to near-maximal doses of Aceclidine with age. [] This suggests that age-related decreases in ciliary muscle mobility observed in vivo might be due to extra-muscular factors rather than reduced muscle contractility.

Q7: How do structural modifications to Aceclidine affect its activity at muscarinic receptors?

A8: Studies replacing the acetyl group of Aceclidine with various 1,2,5-thiadiazoles resulted in compounds with varying muscarinic agonist potency and selectivity. [] Notably, butyloxy and butylthio substitutions on the 1,2,5-thiadiazole ring yielded potent m1 muscarinic agonists. []

Q8: What is the significance of the oxygen or sulfur atom in the substituent on the 1,2,5-thiadiazole ring for the activity of Aceclidine analogs?

A9: Structure-activity relationship studies suggest that the oxygen or sulfur atom in the substituent on the 1,2,5-thiadiazole ring plays a crucial role in the activation of the m1 receptor by Aceclidine analogs. [] Replacing the 1,2,5-thiadiazole ring with iso-pi-electronic groups like 1,2,5-oxadiazole or pyrazine resulted in significantly reduced activity. []

Q9: How does Aceclidine reach the anterior chamber of the eye after topical application?

A10: Research using rabbit models indicates that Aceclidine primarily enters the anterior chamber through corneal penetration after topical application. [] Conjunctival absorption appears to be minimal, with less than 50 ng detected in the anterior chamber following conjunctival application. []

Q10: What is the duration of action of Aceclidine on intraocular pressure?

A11: Studies in humans show that Aceclidine, at various concentrations, can lower intraocular pressure for at least seven hours. []

Q11: Can chronic administration of Aceclidine lead to desensitization of iris sphincter cholinoceptors?

A12: Studies in humans suggest that chronic administration of cholinomimetic miotics, including Aceclidine, can lead to desensitization of iris sphincter cholinoceptors. [] This desensitization manifests as a reduced light reflex response and an overshoot of resting pupil diameter even after the drug's miotic effect has subsided. [] Similar observations were made in glaucoma patients following withdrawal from chronic pilocarpine therapy. []

Q12: Are there any known toxic effects of Aceclidine on ocular tissues?

A13: Research on the metabolic effects of Aceclidine using cultivated lens epithelia and iris tissue revealed a significant reduction in glucose consumption by lens epithelia at concentrations required for therapeutic efficacy (0.25 g/100 ml medium). [] This suggests a potential for Aceclidine to affect lens metabolism, warranting careful monitoring of the lens in patients treated with the drug. []

Q13: Does topical application of Aceclidine affect brain bioelectrical activity?

A14: Studies on rabbits indicate that topical application of Aceclidine can affect brain bioelectrical activity, characterized by pronounced activation of the electroencephalogram (EEG). [] This effect can be reduced or blocked by conjunctival administration of atropine and benactizine. []

Q14: How does the miotic effect of Aceclidine compare to other cholinomimetic drugs?

A15: In owl monkeys, Aceclidine demonstrated a weaker miotic effect compared to pilocarpine and oxotremorine. [] Oxotremorine was found to be the most potent miotic agent, with a longer duration of action than Aceclidine and pilocarpine. []

Q15: How does Aceclidine compare to pilocarpine in terms of cholinergic effects?

A16: While previous studies suggested that Aceclidine, particularly its (+) isomer, might possess stronger cholinergic effects than pilocarpine, clinical studies comparing their effects on intraocular pressure, pupillary constriction in glaucoma patients, and accommodation in healthy individuals found no significant difference between the two drugs. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。